1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that features a unique combination of oxolane and thiophene moieties
Preparation Methods
The synthesis of 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolane moiety: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the thiophene moiety: This step often involves the use of thiophene derivatives, which can be synthesized through various methods such as the Gewald reaction or Paal-Knorr synthesis.
Coupling of the oxolane and thiophene moieties: This is typically done using a urea-forming reaction, where the oxolane and thiophene derivatives are reacted with an isocyanate or carbodiimide reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The oxolane and thiophene moieties contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar chemical reactivity and biological activities.
Oxolane derivatives: These compounds contain the oxolane ring and are used in various chemical and biological applications.
Urea derivatives: These compounds feature the urea linkage and are known for their diverse range of applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(14-8-11-2-1-6-16-11)13-5-3-10-4-7-17-9-10/h4,7,9,11H,1-3,5-6,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNUUZYANTKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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